molecular formula C12H21NO3S2 B13445104 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone

1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone

Cat. No.: B13445104
M. Wt: 292.4 g/mol
InChI Key: NHWXBVUAMMVKNN-KCKQSJSWSA-N
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Description

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone is a synthetic compound with a molecular formula of C12H21[15N]O3S2 and a molecular weight of 292.42. This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with methyl groups and a methylsulfonylsulfanylmethyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone involves several steps. One common method includes the reaction of 2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrroline with acetyl chloride under controlled conditions . The reaction typically requires a solvent such as chloroform or methanol and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity.

Chemical Reactions Analysis

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is employed in metabolic research to study metabolic pathways in vivo, thanks to its stable isotope labeling.

    Medicine: It is used in the development of diagnostic tools and imaging agents, particularly in the study of diseases.

    Industry: The compound finds applications in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone involves its interaction with specific molecular targets. The compound can act as a spin label, binding to thiol groups in proteins and other biomolecules . This interaction allows researchers to study the structure and dynamics of these molecules using techniques such as electron paramagnetic resonance (EPR) spectroscopy .

Comparison with Similar Compounds

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone can be compared to other similar compounds, such as:

    (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate: This compound is also a spin label used in EPR spectroscopy but lacks the acetyl group present in this compound.

    2,2,5,5-Tetramethyltetrahydrofuran: While structurally different, this compound shares some solvent properties with this compound.

These comparisons highlight the unique structural features and applications of this compound.

Properties

Molecular Formula

C12H21NO3S2

Molecular Weight

292.4 g/mol

IUPAC Name

1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone

InChI

InChI=1S/C12H21NO3S2/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3/i13+1

InChI Key

NHWXBVUAMMVKNN-KCKQSJSWSA-N

Isomeric SMILES

CC(=O)[15N]1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C

Canonical SMILES

CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C

Origin of Product

United States

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